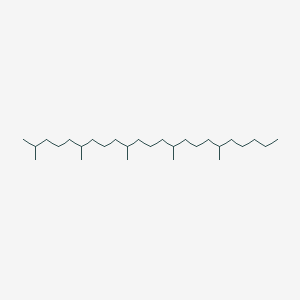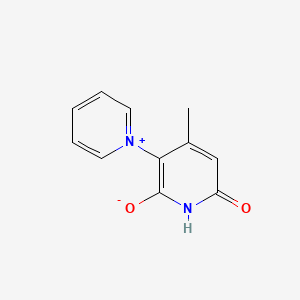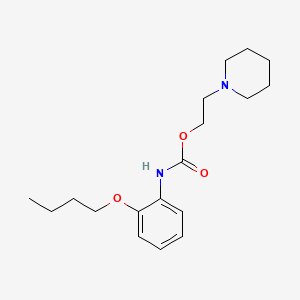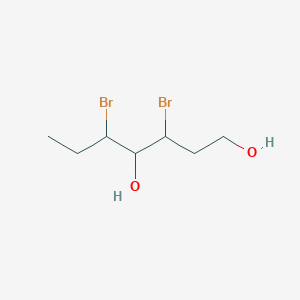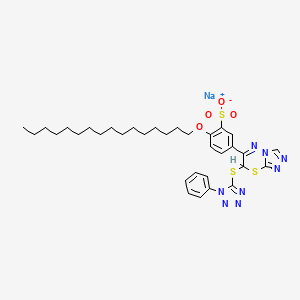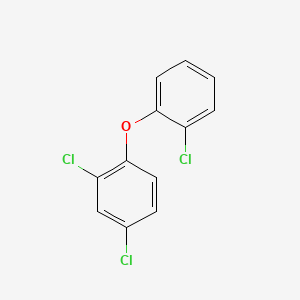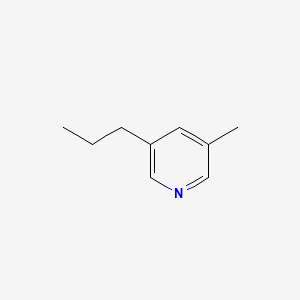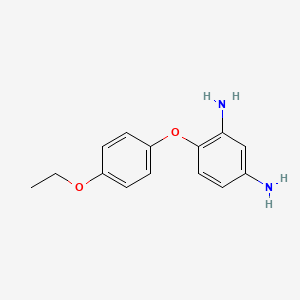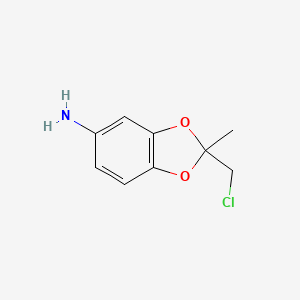
L-Lysine, N6-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, N6-L-methionyl- is a dipeptide formed from L-methionine and L-lysine residues It is a compound of interest in various fields due to its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-L-methionyl- typically involves the coupling of L-methionine and L-lysine. This can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of L-Lysine, N6-L-methionyl- can be achieved through fermentation processes. For example, L-lysine is produced via fermentation using Corynebacterium glutamicum, which is then coupled with L-methionine through enzymatic or chemical methods to form the dipeptide .
化学反应分析
Types of Reactions
L-Lysine, N6-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue can lead to the formation of methionine sulfoxide or methionine sulfone .
科学研究应用
作用机制
The mechanism of action of L-Lysine, N6-L-methionyl- involves its incorporation into proteins and peptides. It acts as a substrate for enzymes involved in peptide bond formation and post-translational modifications. The compound can also interact with specific molecular targets, such as aminoacyl-tRNA synthetases, to facilitate the synthesis of peptide-derived metabolites .
相似化合物的比较
L-Lysine, N6-L-methionyl- can be compared with other similar compounds, such as:
N6,N6,N6-trimethyl-L-lysine: This compound is a trimethylated derivative of L-lysine and is involved in various metabolic processes.
Methionyl-Lysine: Another dipeptide formed from L-methionine and L-lysine, similar to L-Lysine, N6-L-methionyl-, but with different structural and functional properties.
属性
CAS 编号 |
71816-20-1 |
|---|---|
分子式 |
C11H23N3O3S |
分子量 |
277.39 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(12)10(15)14-6-3-2-4-9(13)11(16)17/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 |
InChI 键 |
QNAISRNXSIMUNW-IUCAKERBSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
规范 SMILES |
CSCCC(C(=O)NCCCCC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)
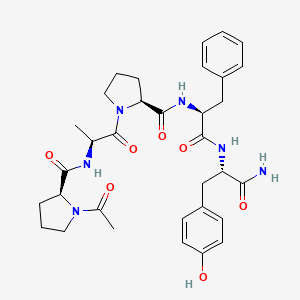
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
